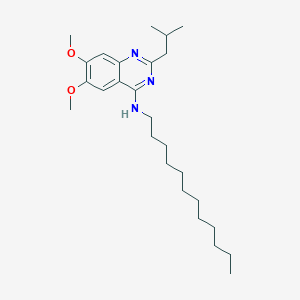![molecular formula C25H22N4O3S B303543 N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B303543.png)
N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide, also known as DTAS, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTAS is a thiol-containing compound that belongs to the family of triazine derivatives. It has been synthesized using a variety of methods and has shown promising results in various scientific research applications.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is not well understood, but it is believed to interact with various biomolecules, including proteins and nucleic acids. N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has been shown to inhibit the activity of several enzymes involved in cancer progression and inflammation, including cyclooxygenase-2 and matrix metalloproteinases. N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and -9.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has been shown to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-viral activities. N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has also been shown to have antioxidant and free radical scavenging activities. Additionally, N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has been shown to reduce the level of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in various cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has several advantages for lab experiments, including its high yield and purity, as well as its potential applications in various fields. However, N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis and analysis.
Direcciones Futuras
There are several future directions for the research on N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide, including the design of new derivatives with improved activities and the investigation of its potential applications in other fields, such as agriculture and energy. Additionally, the mechanism of action of N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide needs to be further elucidated, and its potential toxicity needs to be evaluated.
Métodos De Síntesis
N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide can be synthesized using different methods, including the reaction of 2,4-dimethoxybenzaldehyde with thiourea followed by reaction with 5,6-diphenyl-1,2,4-triazine-3-thiol. Another method involves the reaction of 2,4-dimethoxybenzaldehyde with 5,6-diphenyl-1,2,4-triazine-3-thiol followed by reaction with chloroacetyl chloride. The yield of N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide using these methods is relatively high, and the purity of the compound can be achieved through recrystallization.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has shown potential applications in various scientific research fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has been shown to possess anti-cancer, anti-inflammatory, and anti-viral activities. N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has also been used as a ligand in the design of metal complexes, which have shown promising results in catalysis and materials science. Additionally, N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has been used as a fluorescent probe for the detection of heavy metals in environmental science.
Propiedades
Nombre del producto |
N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide |
|---|---|
Fórmula molecular |
C25H22N4O3S |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
N-(2,4-dimethoxyphenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C25H22N4O3S/c1-31-19-13-14-20(21(15-19)32-2)26-22(30)16-33-25-27-23(17-9-5-3-6-10-17)24(28-29-25)18-11-7-4-8-12-18/h3-15H,16H2,1-2H3,(H,26,30) |
Clave InChI |
NFIMSUVJDCZPMA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)OC |
SMILES canónico |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![ethyl 5-[(cyclobutylcarbonyl)amino]-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate](/img/structure/B303475.png)
![ethyl 1-(4-isopropylphenyl)-5-{[3-(trifluoromethyl)benzoyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B303476.png)
![N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B303479.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B303480.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B303481.png)